1-Butoxy-3-chloropropan-2-one
Description
The compound’s molecular formula is inferred as C₇H₁₃ClO₂, with a molecular weight of 164.63 g/mol (calculated). Key functional groups include:
- Ketone (reactivity toward nucleophiles).
- Butoxy ether (solubility enhancement in non-polar solvents).
Properties
CAS No. |
116024-29-4 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-butoxy-3-chloropropan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-10-6-7(9)5-8/h2-6H2,1H3 |
InChI Key |
XYSQEUQZUFPMLZ-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)CCl |
Canonical SMILES |
CCCCOCC(=O)CCl |
Synonyms |
2-Propanone, 1-butoxy-3-chloro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison
Table 1: Key Structural and Functional Differences
Key Observations :
- Halogenation : The bromo and chloro substituents in 1-bromo-3-chloropropan-2-one increase its electrophilicity compared to the butoxy variant, making it more reactive in nucleophilic substitutions.
- Aromatic vs. Aliphatic : Chlorophenyl-containing analogs (e.g., Bupropion impurities) exhibit resonance stabilization and are commonly used in drug synthesis, whereas aliphatic derivatives like 1-butoxy-3-chloropropan-2-one may prioritize solubility in organic solvents.
Table 2: Reactivity and Use Cases
Notable Findings:
Physicochemical Properties
Table 3: Physical Properties (Inferred or Reported)
Insights :
- Boiling Points : The butoxy group in 1-butoxy-3-chloropropan-2-one likely increases boiling point compared to smaller halogenated analogs.
- Environmental Impact : Chlorinated propanes (e.g., 1,2,3-trichloropropane) are persistent pollutants, highlighting the need for controlled disposal of related compounds.
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